N-(2-morpholinopyrimidin-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-17(14,15)12-8-6-10-9(11-7-8)13-2-4-16-5-3-13/h6-7,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXBZFUMUQVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(N=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide typically involves the reaction of 2-chloropyrimidine with morpholine under specific conditions to form the intermediate 2-morpholinopyrimidine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and are carried out at controlled temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a morpholine ring linked to a pyrimidine moiety, with a methanesulfonamide group. The synthesis typically involves:
- Formation of Intermediate : Reaction of 2-chloropyrimidine with morpholine.
- Final Product Formation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under controlled conditions.
This synthesis is often performed in solvents like dichloromethane or acetonitrile, ensuring optimal yield and purity through careful temperature and pH control .
Scientific Research Applications
N-(2-morpholinopyrimidin-5-yl)methanesulfonamide has diverse applications across various fields:
Medicinal Chemistry
- Therapeutic Development : Investigated for potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, suggesting its utility in treating inflammatory disorders .
Enzyme Inhibition Studies
- Mechanism of Action : The compound acts by binding to specific enzymes or receptors, modulating their activity. For example, it has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .
- In Vitro Studies : Research has demonstrated that this compound exhibits significant biological activity by reducing inflammatory markers in stimulated macrophages. The compounds derived from this structure have shown promising results in inhibiting iNOS and COX-2 expression .
Industrial Applications
- Specialty Chemicals Production : Utilized in the synthesis of complex molecules for pharmaceuticals and other specialty chemicals due to its versatile reactivity and ability to form diverse derivatives.
Case Study 1: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of derivatives based on this compound demonstrated:
- Reduction in NO Production : Compounds derived from this structure significantly inhibited NO production in LPS-stimulated RAW 264.7 macrophage cells.
- Mechanistic Insights : Molecular docking studies revealed strong affinities for iNOS and COX-2 active sites, indicating potential as therapeutic agents for inflammation-related diseases .
Case Study 2: Cancer Research
Research has indicated that modifications of this compound may enhance its anticancer efficacy:
- Tumor Size Reduction : In preclinical models, certain derivatives have shown significant tumor reduction capabilities.
- Protein Expression Modulation : Western blot analyses indicated downregulation of anti-apoptotic proteins, suggesting mechanisms through which these compounds exert their anticancer effects.
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may affect signaling pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects
- Morpholine vs. Alkyl/Aryl Groups : In contrast to simpler sulfonamides like N-(2-methylphenyl)methanesulfonamide, the morpholine substituent in the target compound introduces a polar, six-membered ring. Computational studies on methyl-substituted analogs reveal that alkyl groups (e.g., methyl) reduce overall polarity, leading to distinct vibrational modes in infrared spectroscopy and altered NMR chemical shifts . The morpholine group’s electron-donating ether and amine functionalities enhance solubility and may stabilize charge distribution in the pyrimidine ring.
- Bromo and Methoxy Substituents: The compound N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () features a bromine atom and methoxy group. The methoxy group improves lipophilicity compared to the morpholine’s hydrophilic nature .
Vibrational and NMR Spectroscopy
Density functional theory (DFT) studies on methylphenyl methanesulfonamides demonstrate that substituent position (ortho vs. para) significantly impacts vibrational transitions and NMR chemical shifts. For example, N-(3-methylphenyl)methanesulfonamide exhibits distinct C–S stretching frequencies compared to its ortho-substituted analog due to steric and electronic effects . The morpholine-pyrimidine system in the target compound likely shows unique vibrational signatures, such as altered ring breathing modes in the pyrimidine core and C–N stretching in the morpholine ring.
Reactivity and Stability
- Sulfonamide Reactivity: The electron-withdrawing sulfonamide group in this compound increases acidity at the sulfonamide N–H compared to non-sulfonamide analogs. This property is critical for interactions with basic residues in enzyme active sites.
- Pyrimidine Ring Stability : The absence of electronegative substituents (e.g., bromine in ) on the pyrimidine ring reduces susceptibility to nucleophilic substitution, enhancing stability under physiological conditions.
Comparative Data Table
Biological Activity
N-(2-morpholinopyrimidin-5-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate signaling pathways critical for cell proliferation, apoptosis, and inflammation. Key mechanisms include:
- Enzyme Inhibition : The compound exhibits potent inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. In vitro studies have demonstrated an IC50 value of 1.12 nM, making it significantly more potent than established inhibitors like lovastatin .
- Anti-inflammatory Activity : Recent studies indicate that derivatives of this compound can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory disorders .
Biological Activity Summary Table
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| HMG-CoA Reductase Inhibition | HMG-CoA Reductase | 1.12 nM | |
| Nitric Oxide Production Inhibition | iNOS, COX-2 | Non-cytotoxic | |
| Cellular Signaling Modulation | mTOR Pathway | N/A |
Case Studies and Research Findings
-
HMG-CoA Reductase Inhibition :
A study synthesized a series of methanesulfonamide derivatives and evaluated their ability to inhibit HMG-CoA reductase. The most potent compound in this series was found to be approximately four times more effective than lovastatin, highlighting its potential for cholesterol-lowering therapies . -
Anti-inflammatory Properties :
In a recent investigation, two morpholinopyrimidine derivatives demonstrated significant inhibition of NO production at non-cytotoxic concentrations in LPS-stimulated RAW 264.7 macrophages. These compounds also reduced the expression of iNOS and COX-2 proteins, suggesting their utility in managing inflammatory conditions . -
Kinase Inhibition :
This compound has been identified as a potential modulator of mTOR activity, which is pivotal in regulating cell growth and metabolism. Such modulation could have implications in cancer therapies and other proliferative diseases .
Q & A
Q. What are the standard synthetic routes for N-(2-morpholinopyrimidin-5-yl)methanesulfonamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by sulfonamide coupling. Key steps include:
- Morpholine introduction : Nucleophilic substitution on a chloropyrimidine intermediate using morpholine under reflux in polar aprotic solvents (e.g., DMF or THF) .
- Sulfonamide formation : Reaction of the amine group on the pyrimidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the pyrimidine and morpholine rings .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
- X-ray crystallography : Resolve ambiguity in stereochemistry or crystal packing effects (e.g., verifying hydrogen bonding between sulfonamide and morpholine groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the morpholine moiety to the pyrimidine core?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for pre-functionalized pyrimidines .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may require strict temperature control to avoid decomposition .
- Microwave-assisted synthesis : Reduces reaction time (from 24 hours to <6 hours) while maintaining yields >80% .
Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Assay validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .
- Structural analogs : Compare activity of this compound with its des-methyl or morpholine-free analogs to identify critical pharmacophores .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) can predict binding interactions with target proteins and rationalize discrepancies .
Q. What computational approaches predict the stability and reactivity of this compound under physiological conditions?
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a hydrogen-bond acceptor) .
- pKa estimation : Tools like MarvinSketch predict protonation states of the morpholine nitrogen and sulfonamide group, informing solubility and bioavailability .
- Degradation pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS to identify hydrolytic or oxidative degradation products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
